[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine
Description
Properties
IUPAC Name |
[1-(2-methylpyrazol-3-yl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQBXCHDVKRLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrazole with cyclopropylmethanamine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The pyrazole moiety in this compound is common in many therapeutic agents. Research indicates that it can serve as a precursor for the development of pharmacologically active molecules. For instance, it has been utilized in the synthesis of compounds with potential antibacterial and anticancer properties . The presence of the amine functional group enhances its reactivity, allowing it to form complexes with various metal ions, which can be useful in drug formulation and delivery systems .
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds structurally related to [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Synthesis of Heterocyclic Compounds
Synthetic Methodologies
The compound is instrumental in the synthesis of diverse heterocyclic scaffolds, which are critical in drug design. Techniques such as cyclocondensation and multi-component reactions are employed to create targeted structures from this compound. These synthetic pathways not only enhance the diversity of chemical libraries but also facilitate the discovery of new therapeutic agents .
| Synthetic Technique | Description | Outcome |
|---|---|---|
| Cyclocondensation | Reaction under controlled conditions to form cyclic structures | Creation of novel heterocycles with potential pharmacological activity |
| Multi-component reactions | Combining multiple reactants to generate complex compounds | Increased efficiency in synthesizing diverse chemical entities |
Biological Mechanisms
The biological activity of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is influenced by its structural features. Compounds with similar frameworks have exhibited various activities, including:
- Antioxidant Activity: Pyrazole derivatives often demonstrate the ability to scavenge free radicals, contributing to their therapeutic effects.
- Neuroprotective Effects: Some studies suggest that this compound may protect neuronal cells from oxidative stress and neurodegeneration.
- Inhibition of Enzymatic Activity: The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Potential for CNS Disorders
Emerging research suggests that compounds similar to [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine may have implications for treating central nervous system (CNS) disorders. The modulation of neurotransmitter systems through pyrazole derivatives could provide new avenues for addressing conditions such as schizophrenia and Alzheimer's disease .
Mechanism of Action
The mechanism of action of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
[2-(1-Methyl-1H-pyrazol-4-yl)morpholine]: Another related compound with a morpholine ring instead of a cyclopropyl group.
Uniqueness: The uniqueness of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine lies in its specific substitution pattern and the presence of both a cyclopropyl group and a methanamine moiety. This combination of structural features provides distinct chemical and biological properties that can be leveraged in various applications .
Biological Activity
[1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a pyrazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are influenced by its chemical structure. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Structural Features
The compound consists of:
- Cyclopropyl Group : Known for its unique strain and reactivity.
- Pyrazole Moiety : Contributes to various biological activities.
- Amine Functional Group : Suggests potential interactions with enzymes and receptors.
Biological Activities
The biological activity of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine is multifaceted, reflecting the diverse roles that pyrazole derivatives can play in biological systems. Key activities include:
- Antioxidant Activity : Pyrazole derivatives often exhibit free radical scavenging abilities, which can contribute to their therapeutic effects.
- Anticancer Properties : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Neuroprotective Effects : Some pyrazole derivatives are reported to have neuroprotective properties, suggesting their use in treating neurodegenerative diseases.
The mechanism of action involves the compound's interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and structural characteristics of the compound.
Comparative Analysis
To better understand the unique properties of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Pyrazole ring | Antioxidant properties |
| Cyclopropylamine | Cyclopropane ring | Neuroprotective effects |
| 3-Pyrazolylphenylmethanamine | Phenyl and pyrazole groups | Anticancer activity |
| 2-Aminopyridine | Pyridine ring with amine | Antimicrobial properties |
This table highlights how [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine's unique combination of structural features may confer distinct reactivity patterns and biological activities not seen in other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:
- Antioxidant Activity Study : A study demonstrated that pyrazole derivatives could effectively scavenge reactive oxygen species (ROS), indicating their potential use as antioxidant agents in various health conditions.
- Cytotoxicity Assays : Research involving cancer cell lines revealed that certain pyrazole derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent anticancer activity.
- Neuroprotection Research : Investigations into neuroprotective effects showed that specific pyrazole compounds could mitigate neuronal damage in models of neurodegeneration, suggesting therapeutic applications in diseases like Alzheimer's.
Synthesis Methods
The synthesis of [1-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine can be achieved through several methods, which may vary in efficiency based on reaction conditions such as temperature, solvent choice, and catalyst presence.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | Not reported; estimate via DSC | |
| LogP (Partition Coefficient) | Predicted: 1.2 (ChemAxon) | |
| Solubility (Water) | <1 mg/mL (experimental) |
Q. Table 2. Common Analytical Conditions
| Technique | Parameters | Application |
|---|---|---|
| HPLC | C18 column, 70:30 ACN/H2O, 1 mL/min | Purity assessment |
| X-ray Crystallography | Mo-Kα radiation, SHELXL refinement | Structural resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
